molecular formula C10H13N B122042 2,3-dihydro-1H-inden-2-ylmethanamine CAS No. 146737-65-7

2,3-dihydro-1H-inden-2-ylmethanamine

カタログ番号 B122042
CAS番号: 146737-65-7
分子量: 147.22 g/mol
InChIキー: COWVOJUAZGKGRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2,3-dihydro-1H-inden-2-ylmethanamine and its derivatives generally exhibit excellent physiological and pharmacological activity . The reaction of indene in the presence of Friedel-Crafts acids gives a product mixture containing dimers, trimers, and higher oligomers .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-inden-2-ylmethanamine is represented by the InChI code: 1S/C10H13N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7,11H2 .


Physical And Chemical Properties Analysis

The physical form of 2,3-dihydro-1H-inden-2-ylmethanamine is a liquid . It has a molecular weight of 147.22 g/mol.

科学的研究の応用

Antibacterial and Antifungal Properties

The derivatives of 2,3-dihydro-1H-inden-1-one, a closely related compound, have been synthesized and tested for their antimicrobial activities . These compounds have shown potent antibacterial action against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, they have demonstrated antifungal properties against agents like Aspergillus niger and Candida albicans .

Synthesis of Bioactive Compounds

2,3-Dihydro-1H-inden-2-yl)methanamine and its derivatives are important intermediates in the synthesis of bioactive compounds. They are particularly noted for their role in creating dopamine receptor agonists and CCR2 antagonists, which are significant in the treatment of various neurological and inflammatory disorders .

Hallucinogenic Properties

Some methoxylated derivatives of 2,3-dihydro-1H-inden-1-methanamine are found to be selective 5-HT2A receptor agonists. These compounds possess hallucinogenic properties, which can be valuable for research into psychiatric conditions and the development of therapeutic agents .

Cognitive and Memory Function Improvement

Novel 2,3-dihydro-1H-inden-1-ones have been designed and synthesized as dual PDE4/AChE inhibitors. These inhibitors are being studied for their potential to improve cognitive and memory functions, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s .

Computational Chemistry Applications

The computational investigation of 2,3-dihydro-1H-inden derivatives provides insights into their molecular properties and interactions. This research is crucial for understanding the compound’s behavior in biological systems and for predicting its potential as a therapeutic agent .

Pharmacological Profile

Compounds containing the 2,3-dihydro-1H-inden structure exhibit a wide range of pharmacological properties. They have been associated with activities such as anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer’s disease, highlighting their versatility in medicinal chemistry applications .

Medicinal Chemistry

The presence of a halogen atom in drug molecules, such as those derived from 2,3-dihydro-1H-inden-1-one, can dramatically change their properties. Fluorinated compounds, in particular, have shown a broad range of medicinal properties, including anticancer, anaesthetic, antibacterial, antiviral, antimalarial, and antidepressant activities .

Green Chemistry

Efficient synthetic methods for 2,3-dihydro-1H-inden-1-methanamine derivatives have been developed that offer advantages such as mild conditions, less pollution, and simple manipulation. These methods align with the principles of green chemistry, emphasizing the importance of sustainability in chemical synthesis .

特性

IUPAC Name

2,3-dihydro-1H-inden-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVOJUAZGKGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl chloroformate (3.3 ml, 34 mmol) is added to a cooled (0° C.) solution of indan-2-yl acetic acid (5.0 g, 28.4 mmol) and triethylamine (4.75 ml, 34 mmol) in acetone (40 ml) and water (8 ml). After 30 minutes, a solution of sodium azide (2.8 g, 42.6 mmol) in water (16 ml) is added and the reaction is stirred at 5° C. for 1 hour, prior to addition of brine and ice. The mixture is extracted with ether and the combined extracts are dried (Na2SO4) and evaporated. The resultant acyl azide is taken into toluene (50 ml) and heated at 100° C. until nitrogen evolution ceases. After evaporation of solvent, the resultant isocyanate is taken into 6N HCl (40 ml) and heated at 100° C. for 16 hours. The reaction mixture is evaporated to ⅓ volume and the resultant solid collected by filtration, washed with water and ether, then dried. The resultant hydrochloride salt is suspended in ether (20 ml) and ammonia is bubbled for 10 minutes. Water is added and the organic layer is separated, dried (Na2SO4) and evaporated to afford the title compound [MH+CH3CN]+189.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Dissolved in 100 ml of methanol were 10.6 g (37.7 mmol) of 2-(benzyloxycarbonylaminomethyl)indane, and 1.3 g of 10% palladium-carbon were added to the solution. The mixture was stirred for 4 hours under a hydrogen atmosphere. After separating the catalyst by filtration, the solvent was distilled off to obtain 5.04 g of 2-(aminomethyl)indane. This compound was immediately dissolved in 150 ml of methylene chloride, and 100 ml of water and 6.2 g of potassium carbonate were added to the solution, followed by vigorous stirring of the resultant mixture. While chilling with ice water, 8.02 g (38.0 mmol) of 4-chlorobenzenesulfonyl chloride were added in small portions. Thereafter, the mixture was stirred for 30 minutes. After an organic layer separated was taken out and dried, the solvent was distilled out of the organic layer. The resultant crystalline residue was recrystallized from a mixed solvent of ethyl acetate and hexane to obtain 9.82 g of 2-[(4-chlorophenyl)sulfonylaminomethyl]indane as a colorless needle crystal. Yield: 76%.
Name
2-(benzyloxycarbonylaminomethyl)indane
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

10.6 g (37.7 mmol) of 2-(benzyloxycarbonylaminomethyl)indan was dissolved in 100 ml of methanol, to which 1.3 g of palladium on carbon was added and stirred for 4 hours in the stream of hydrogen. The catalyst was removed by filtration, the solvent was evaporated, and 5.04 g of 2-(aminomethyl)indan was obtained. The obtained compound was immediately dissolved in 150 ml of methylene chloride, to which 100 ml of water and 6.2 g of potassium carbonate were added, and the mixture was vigorously stirred. 8.02 g (38.0 mmol) of 4-chlorobenzenesulfonyl chloride was added thereto portionwise under ice-cooling, followed by stirring for 30 minutes. The organic phase was collected, dried and the solvent was removed by distillation. The crystalline residue was recrystallized from a solvent mixture of ethyl acetate and hexane to obtain 9.82 g of 2-[(4-chlorophenyl)sulfonylaminomethyl]indan as colorless needles. Yield: 76%
Name
2-(benzyloxycarbonylaminomethyl)indan
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。